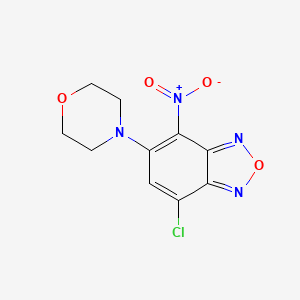
5-methyl-3-phenyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Oxazoles are a class of organic compounds that contain a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms. They are part of many biologically active compounds.
Synthesis Analysis
The synthesis of quinoline derivatives has been widely reported in the literature. Some well-known classical synthesis protocols used for the construction of the principal quinoline scaffold include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . The synthesis of oxazole derivatives often involves the reaction of a carbonyl compound with a nitrogen source .Molecular Structure Analysis
The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety . The oxazole ring is a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms .Chemical Reactions Analysis
Quinoline derivatives have been used as reagents for the synthesis of various heterocyclic compounds . They can undergo a variety of chemical reactions, including condensation reactions and cycloaddition with dipolarophiles .Wissenschaftliche Forschungsanwendungen
Pharmacological Evaluation
- Quinoxalin-2-carboxamides, a class of compounds including 5-methyl-3-phenyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide, have been explored as potential serotonin type-3 (5-HT3) receptor antagonists. These compounds exhibit promise in the management of depression, as evidenced by their effective antagonism towards 5-HT3 receptors in longitudinal muscle-myenteric plexus preparation from guinea pig ileum (Mahesh et al., 2010); (Mahesh et al., 2011).
Antimicrobial Activity
- Certain quinoline derivatives, including the discussed compound, have been synthesized and shown significant antimicrobial activity. These compounds have been effective against various microorganisms, highlighting their potential as antimicrobial agents (Özyanik et al., 2012); (Idrees et al., 2020); (Holla et al., 2005).
Biophysical Studies
- Some novel compounds, including oxazole-based ones, have been synthesized for biophysical studies. These studies include the exploration of binding interactions with proteins such as bovine serum albumin and human serum albumin, contributing to a better understanding of their pharmacokinetics and pharmacodynamics (Paul et al., 2019).
Synthesis and Chemical Studies
- The synthesis and study of oxazole-based compounds, including the compound , have involved exploring their chemical properties and potential applications in various fields. This includes the synthesis of water-soluble analogues for improved in vivo evaluations and the discovery of novel synthetic pathways (Bavetsias et al., 2002); (Kumar et al., 2012).
Molecular Imaging and Radioligand Development
- Quinoline-2-carboxamide derivatives, similar to the compound in discussion, have been labeled with carbon-11 for potential use as radioligands. These radioligands could aid in the noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography, thus contributing to the field of molecular imaging (Matarrese et al., 2001).
Wirkmechanismus
The mechanism of action of quinoline and oxazole derivatives can vary widely depending on their specific structures and the biological systems they interact with. For example, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Zukünftige Richtungen
The future research directions for “5-methyl-3-phenyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide” could involve further studies on its synthesis, characterization, and biological activity. Given the wide range of biological activities exhibited by quinoline and oxazole derivatives, this compound could potentially be explored for its therapeutic potential .
Eigenschaften
IUPAC Name |
5-methyl-3-phenyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-17(19(23-25-13)15-7-3-2-4-8-15)20(24)22-16-11-5-9-14-10-6-12-21-18(14)16/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLJNJRWGRXEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzamide](/img/structure/B2999823.png)

![7-(3-chloro-2-methylphenyl)-2-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2999825.png)
![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2999826.png)
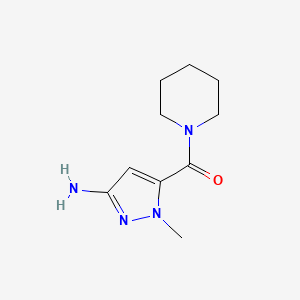
![2-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-isoindole-1,3-dione](/img/structure/B2999828.png)
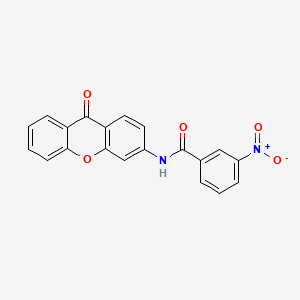
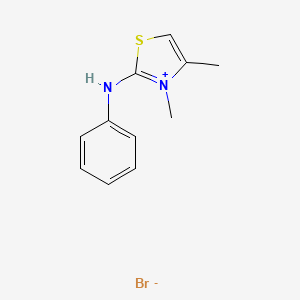

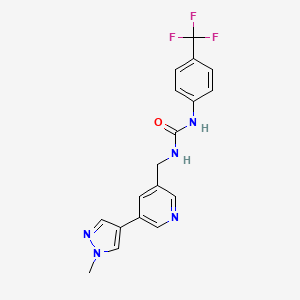

![N-(4-chlorophenyl)-2-[2,3-dioxo-4-[2-(4-sulfamoylphenyl)ethyl]pyrazin-1-yl]acetamide](/img/no-structure.png)
